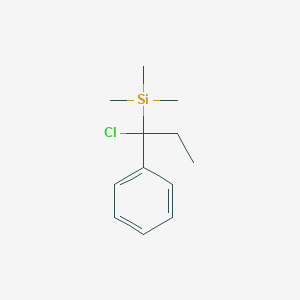
(1-Chloro-1-phenylpropyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-1-phenylpropyl)(trimethyl)silane is an organosilicon compound that features a phenyl group, a chloro group, and a trimethylsilyl group attached to a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-1-phenylpropyl)(trimethyl)silane typically involves the reaction of 1-chloro-1-phenylpropane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-1-phenylpropyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding silane or silanol.
Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar aprotic solvents.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of (1-alkoxy-1-phenylpropyl)(trimethyl)silane.
Reduction: Formation of (1-phenylpropyl)(trimethyl)silane.
Oxidation: Formation of (1-phenylpropyl)(trimethyl)silanol.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-1-phenylpropyl)(trimethyl)silane has several applications in scientific research:
Biology: Potential use in the modification of biomolecules to enhance stability and solubility.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Chloro-1-phenylpropyl)(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon-carbon bond is highly electron-releasing, which can stabilize positive charges and facilitate electrophilic additions. The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Chloro-1-phenylpropyl)(dimethyl)silane
- (1-Chloro-1-phenylpropyl)(triethyl)silane
- (1-Chloro-1-phenylpropyl)(triphenyl)silane
Uniqueness
(1-Chloro-1-phenylpropyl)(trimethyl)silane is unique due to its specific combination of a phenyl group, a chloro group, and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .
Eigenschaften
CAS-Nummer |
90964-79-7 |
|---|---|
Molekularformel |
C12H19ClSi |
Molekulargewicht |
226.82 g/mol |
IUPAC-Name |
(1-chloro-1-phenylpropyl)-trimethylsilane |
InChI |
InChI=1S/C12H19ClSi/c1-5-12(13,14(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
InChI-Schlüssel |
MVARZWRQRBMOMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)([Si](C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


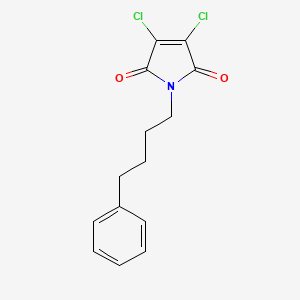
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
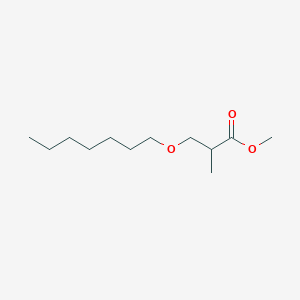
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
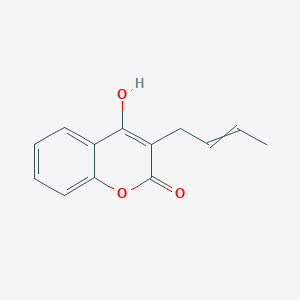
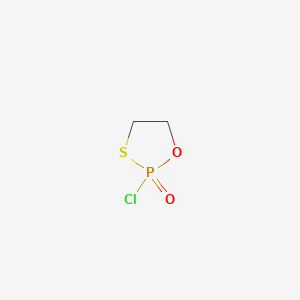

![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
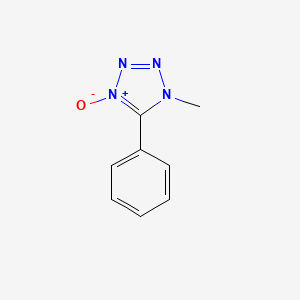
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
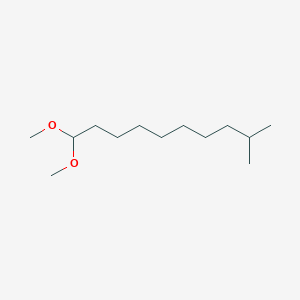
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
